molecular formula C11H10N2O3 B6314116 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione CAS No. 127236-03-7

5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B6314116
CAS No.: 127236-03-7
M. Wt: 218.21 g/mol
InChI Key: ZNDYRLBVHCEQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione is an organic compound belonging to the pyrimidinedione family. This compound is characterized by a pyrimidine ring substituted with a methoxyphenyl group. Pyrimidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione typically involves the condensation of 3-methoxybenzaldehyde with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrimidinedione ring. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyrimidinedione ring can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(3-hydroxyphenyl)-2,4(1H,3H)-pyrimidinedione.

    Reduction: Formation of 5-(3-methoxyphenyl)-2,4-dihydropyrimidine.

    Substitution: Formation of various substituted pyrimidinediones depending on the nucleophile used.

Scientific Research Applications

5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-hydroxyphenyl)-2,4(1H,3H)-pyrimidinedione
  • 5-(3-aminophenyl)-2,4(1H,3H)-pyrimidinedione
  • 5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione

Uniqueness

5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(3-methoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDYRLBVHCEQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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